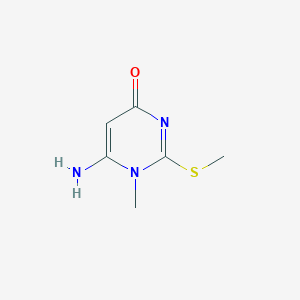

6-Amino-1-methyl-2-methylsulfanylpyrimidin-4-one

Description

Properties

CAS No. |

29877-80-3 |

|---|---|

Molecular Formula |

C6H9N3OS |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

6-amino-1-methyl-2-methylsulfanylpyrimidin-4-one |

InChI |

InChI=1S/C6H9N3OS/c1-9-4(7)3-5(10)8-6(9)11-2/h3H,7H2,1-2H3 |

InChI Key |

LNBXCBUTLDMJIO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=O)N=C1SC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-2-(methylthio)pyrimidin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthio-4(1H)-pyrimidinone.

Amination Reaction:

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. The specific details of industrial production would depend on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group or reduce other functional groups using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield a variety of amino-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.

Medicine: As a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-2-(methylthio)pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C2 Position

6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one

- Key Difference : Lacks the N1-methyl group present in the target compound.

- Synthesis: Prepared via alkylation of 6-amino-2-sulfanylpyrimidin-4(3H)-one with methylating agents (e.g., methyl iodide) .

6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one

- Key Difference : Benzylsulfanyl (S-benzyl) replaces methylsulfanyl at C2.

- Impact : Increased lipophilicity due to the aromatic benzyl group enhances membrane permeability but may reduce aqueous solubility. This analog showed moderate activity as a CDK2 inhibitor in preclinical studies .

- Synthesis: Generated by reacting 6-amino-2-sulfanylpyrimidin-4(3H)-one with benzyl chloride in basic conditions .

6-Amino-2-methoxy-4(1H)pyrimidinone

Variations at the N1 Position

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one

- Key Difference : Phenyl group at N1 instead of methyl.

- This compound is a precursor for antiviral agents .

6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one

- Key Difference: Methyl group at C6 replaces the amino group.

- Impact: Loss of the amino group eliminates hydrogen-bonding capability, likely reducing target affinity. Molecular formula: C₆H₈N₂OS; molar mass 156.21 g/mol .

Complex Bicyclic Derivatives

6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one

- Key Difference : Bicyclic structure formed via fusion with an additional pyrimidine ring.

- Impact : Increased rigidity and planarity may enhance binding to kinases. X-ray crystallography reveals intramolecular S···O interactions (2.534 Å) stabilizing the conformation .

- Synthesis : Prepared via a multistep reaction involving Meldrum’s acid and Dowtherm fluid at 220°C .

Functional Group Additions

6-Amino-2-((5-nitro-pyridin-2-yl)sulfanyl)pyrimidin-4(3H)-one

- Key Difference : 5-Nitro-pyridinylsulfanyl substituent at C2.

Biological Activity

6-Amino-1-methyl-2-methylsulfanylpyrimidin-4-one (commonly referred to as AMMSP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group at the 6-position, a methyl group at the 1-position, and a methylthio group at the 2-position of the pyrimidine ring. Its chemical formula is , and its structure contributes to its lipophilicity and interaction with various biological targets, making it a candidate for drug development.

Research indicates that AMMSP exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. The specific mechanisms of action are still under investigation, but preliminary studies suggest that AMMSP can interact with key biological macromolecules such as enzymes and receptors involved in cellular processes.

Key Mechanisms Identified:

- Enzyme Inhibition : AMMSP has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. CDKs are essential for cell division and proliferation, making them important targets in cancer therapy .

- Interaction with Kinases : The compound's ability to inhibit serine-threonine kinases suggests its potential utility in treating proliferative diseases such as cancer and inflammation .

Biological Activity Overview

The biological activity of AMMSP has been explored through various studies. Below is a summary of its activities based on recent findings:

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Inhibits CDK activity, potentially leading to reduced tumor growth. |

| Anti-inflammatory Effects | May modulate inflammatory pathways through kinase inhibition. |

| Antimicrobial Activity | Preliminary studies suggest effectiveness against certain microbial strains. |

Case Studies and Research Findings

- Inhibition of Cyclin-dependent Kinases : A study demonstrated that AMMSP effectively inhibits CDK4, which is critical for cell cycle progression. This inhibition can lead to cell cycle arrest, making it a promising candidate for cancer treatment .

- Antimicrobial Testing : In vitro tests have shown that AMMSP exhibits antimicrobial properties against specific bacterial strains, suggesting its potential application in treating infections.

- Structure-Activity Relationship (SAR) : Research into the SAR of AMMSP has highlighted the importance of the methylthio group in enhancing lipophilicity and biological activity. Variations of this compound have been synthesized to explore their effects on activity and selectivity against different targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of AMMSP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one | Chlorine substitution at 6-position | Antiviral activity |

| 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one | Methylthio group at 2-position | Antimicrobial properties |

| 5-Benzyl-2-(methylthio)pyrimidin-4(3H)-one | Benzyl substitution enhancing lipophilicity | Potential anticancer agent |

The comparison indicates that while several compounds share structural similarities with AMMSP, its specific combination of functional groups contributes to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-1-methyl-2-methylsulfanylpyrimidin-4-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, alkylation of 6-amino-2-thiouracil derivatives with methyl iodide or other alkylating agents under basic conditions (e.g., NaOH/DMSO) can yield the target compound. Optimization may involve adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometric ratios to minimize byproducts .

- Characterization : Confirmation via melting point analysis (e.g., 214–216°C for analogous pyrimidinones) and NMR spectroscopy (e.g., δH 2.5 ppm for methylsulfanyl groups) is critical .

Q. How can researchers distinguish between structural isomers or impurities in this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or LC-MS can resolve isomers. For example, impurities like unreacted thiouracil precursors or over-alkylated derivatives may appear as distinct peaks. X-ray crystallography is definitive for resolving ambiguities in substitution patterns .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm methyl and methylsulfanyl group positions (e.g., methylsulfanyl at δC 15–20 ppm) .

- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C=O (~1680 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ = 199.2 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For instance, the electron-deficient C2 position (due to the methylsulfanyl group) may favor electrophilic attacks, guiding derivatization strategies .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodology : Multi-technique validation. For example, if NMR data conflicts with DFT-predicted shifts, X-ray crystallography can clarify tautomeric forms or hydrogen-bonding networks. Cross-validation with Raman spectroscopy or solid-state NMR may also reconcile discrepancies .

Q. How do solvent and catalyst choices impact the synthesis of derivatives like 2-alkylsulfanyl analogs?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may favor protonation pathways. Catalysts like K₂CO₃ or phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields in alkylation reactions .

Q. What are the mechanistic implications of competing reaction pathways during derivatization?

- Methodology : Kinetic studies (e.g., time-resolved NMR) and trapping experiments with intermediates (e.g., thiyl radicals) can identify dominant pathways. For example, competing S-alkylation vs. N-alkylation in thioether formation requires careful pH control .

Q. How can researchers design biologically active derivatives while maintaining pyrimidinone core stability?

- Methodology : Structure-activity relationship (SAR) studies guided by bioisosteric replacements. For instance:

- Replacing methylsulfanyl with propargylsulfanyl improves antimicrobial activity but may require stabilizing the core with electron-withdrawing groups .

- Introducing fluorinated substituents (e.g., CF₃) enhances metabolic stability, as seen in related pyrimidinones .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.